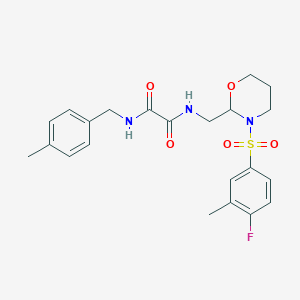

amine CAS No. 302921-92-2](/img/structure/B2545591.png)

(E)-[(4-chloro-3-nitrophenyl)methylidene](methoxy)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

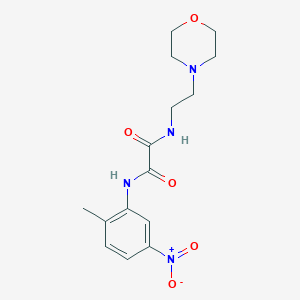

The compound (E)-(4-chloro-3-nitrophenyl)methylideneamine is a derivative of nitrophenyl compounds, which are known for their various biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities, such as herbicidal properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of derivatives of (E,Z)-[[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]acetic acid . These derivatives are synthesized to evaluate their potential as herbicides. The synthesis process typically involves multiple steps, including the formation of an intermediate methoxyethylidene moiety, which is then further reacted to produce the final compound. The title compound from paper , AKH-7088, has shown excellent potential for selective control of broadleaf weeds, indicating the importance of the nitrophenyl and methoxyethylidene groups in herbicidal activity.

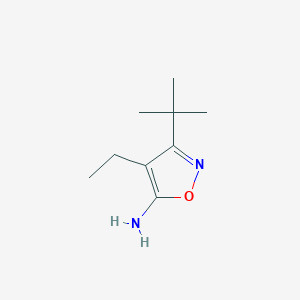

Molecular Structure Analysis

While the exact molecular structure of (E)-(4-chloro-3-nitrophenyl)methylideneamine is not provided, a related compound characterized in paper provides insights into the structural aspects of these types of molecules. The compound in paper was characterized using X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods. It crystallizes in the triclinic space group and exhibits both enol–imine and keto–amine tautomeric forms. Such studies are crucial for understanding the molecular geometry, electronic structure, and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl derivatives can be inferred from the studies on similar compounds. The presence of nitro groups and methoxy moieties suggests that these compounds can undergo various chemical reactions, such as intramolecular proton transfer, as observed in the tautomeric forms of the compound studied in paper . These reactions are significant for the biological activity of the compounds, including their herbicidal action.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-(4-chloro-3-nitrophenyl)methylideneamine can be speculated based on the properties of similar compounds. For instance, the molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital analysis provide insights into the electronic properties of these molecules . Additionally, polarizable continuum model calculations can predict the energetic behavior and dipole moment in different phases, which are important for understanding the solubility, stability, and overall reactivity of the compound.

Scientific Research Applications

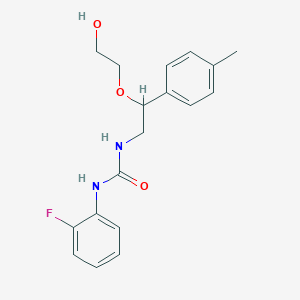

Corrosion Inhibition

Schiff bases, including (E)-(4-chloro-3-nitrophenyl)methylideneamine, have demonstrated efficacy as corrosion inhibitors. A study showed that these compounds, when used in hydrochloric acid solutions, significantly reduced the corrosion of aluminum. This effect is attributed to the Schiff bases' ability to adsorb onto the aluminum surface, thereby reducing the double layer capacitance and increasing polarization resistance. This mechanism aligns with the Langmuir adsorption isotherm, indicating a physical adsorption process (Ashassi-Sorkhabi et al., 2006).

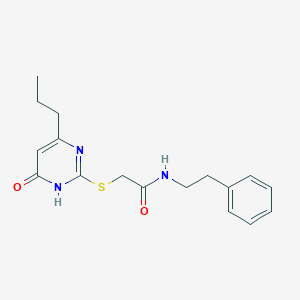

Herbicidal Activity

The geometric isomers of this compound, particularly its E and Z isomers, have been synthesized and tested for their herbicidal activity. Research indicates that both isomers exhibit similar herbicidal effects on various broadleaf weeds in post-emergent applications. This finding suggests the potential of these compounds in agricultural applications, especially in controlling weed growth in crops like soybeans (Hayashi & Kouji, 1990).

Molecular Orbital Studies

Molecular orbital studies have been conducted on similar Schiff bases, providing insights into their electronic and optical properties. These studies, which include analysis using density functional theory (DFT), reveal information about the absorption wavelengths, excitation energy, and molecular electrostatic potential of these compounds. Such analyses are crucial for understanding the reactive nature and potential applications of Schiff bases in various fields, including materials science and catalysis (Demircioğlu et al., 2015).

Photoreagents for Protein Crosslinking

Certain nitrophenyl ethers, closely related to the structure of (E)-(4-chloro-3-nitrophenyl)methylideneamine, have been proposed as effective photoreagents for protein crosslinking and affinity labeling. These compounds demonstrate high reactivity upon irradiation with UV light, enabling the crosslinking of proteins, which can be useful in biological studies and drug development (Jelenc et al., 1978).

Aminolysis Reactions

Studies on the aminolysis reactions of similar compounds provide valuable information on the kinetics and mechanisms involved. These reactions, often investigated in aqueous solutions, offer insights into the reaction rates and possible intermediates formed during the process. Such information is critical in understanding and optimizing reactions for synthetic applications in chemistry (Castro et al., 2001).

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. The SDS for “(E)-(4-chloro-3-nitrophenyl)methylideneamine” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(E)-1-(4-chloro-3-nitrophenyl)-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-14-10-5-6-2-3-7(9)8(4-6)11(12)13/h2-5H,1H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCONDIYNMPEBSZ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methylphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2545508.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B2545511.png)

![[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B2545513.png)

![Methyl 1-{[(5,6-dichloropyridin-3-yl)formamido]methyl}cyclopropane-1-carboxylate](/img/structure/B2545514.png)

![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)